5,5'-Spirobi(dibenzosilole)
Overview
Description
5,5'-Spirobi(dibenzosilole) is a cyclic sesquiterpene compound with a unique, non-aromatic structure. It is an important class of natural products and has been extensively studied for its potential applications in medicine, cosmetics, and agrochemicals. 5,5'-Spirobi(dibenzosilole) is also known as spirobi(dibenzosilole), spirobi(dibenzosilole) hydrochloride, and spirobi(dibenzosilole) bromide. This cyclic compound has a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor effects.
Scientific Research Applications
Organic Solar Cells
The compound has been utilized in the design and synthesis of non-fullerene small molecule acceptors for organic solar cells. These acceptors, with a 9,9’-spirobi[9H-9-silafluorene] core, have demonstrated significant potential due to their three-dimensional molecular structure, which allows for high-performance electron acceptance . The power conversion efficiency (PCE) achieved with these systems is noteworthy, with one study reporting a PCE of 5.31% .
Electron Acceptor Materials
9,9’-Spirobi[9H-9-silafluorene]-cored perylenediimide derivatives have been synthesized for use as electron acceptors in organic solar cells. These compounds exhibit a low-lying LUMO energy level, similar to that of PCBM, and an intensive light absorption ability in the range of 450–550 nm . A high PCE of 5.34% was obtained using such a derivative in a bulk heterojunction solar cell (BHJSC) .
Conducting Polymer Synthesis
This compound is also applied in the synthesis of conducting polymers. Its unique structure is beneficial in creating polymers with desirable electrical properties for various applications .
Mechanism of Action
Target of Action
The primary target of 9,9’-Spirobi[9H-9-silafluorene] , also known as 5,5’-Spirobi(dibenzosilole) or 5,5’-Spirobi[dibenzo[b,d]silole] This compound is a polycyclic aromatic hydrocarbon with a spirobifluorene moiety . It has been shown to emit blue light when excited by ultraviolet light , making it an excellent candidate for use in displays and other electronic devices .
Mode of Action
The mode of action of 9,9’-Spirobi[9H-9-silafluorene] involves its interaction with light. When this compound is excited by ultraviolet light, it emits blue light . This is due to the energy transitions within the molecule’s structure, which are influenced by its high molecular weight and low solubility in organic solvents .
Biochemical Pathways
As 9,9’-Spirobi[9H-9-silafluorene] is primarily used in electronic devices, it does not interact with biochemical pathways in the traditional sense. Instead, its role in the pathway of light emission is crucial. The blue light it emits when excited by ultraviolet light can be harnessed for various applications, including displays .
Pharmacokinetics
The ADME properties of 9,9’-Spirobi[9H-9-silafluorene] Its low solubility in organic solvents may affect its distribution and elimination in such systems, but these properties are more relevant to its stability and performance in electronic devices.
Result of Action
The result of the action of 9,9’-Spirobi[9H-9-silafluorene] is the emission of blue light when excited by ultraviolet light . This property makes it valuable in the creation of displays and other electronic devices that require light emission .
Action Environment
The action of 9,9’-Spirobi[9H-9-silafluorene] can be influenced by environmental factors such as temperature and light conditions. For instance, its light-emitting properties might be affected by the intensity of the ultraviolet light used to excite it . Additionally, its stability and performance in electronic devices could be influenced by conditions such as humidity and temperature .
properties
IUPAC Name |
5,5'-spirobi[benzo[b][1]benzosilole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Si/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)23-15-7-3-11-19(23)20-12-4-8-16-24(20)25/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRBROKCVCCCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]24C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166553 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Spirobi(dibenzosilole) | |
CAS RN |
159-68-2 | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000159682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 159-68-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Spirobi(dibenzosilole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the silicon atom in the structure of 5,5'-spirobi(dibenzosilole)?
A1: The silicon atom plays a crucial role in the three-dimensional structure of 5,5'-spirobi(dibenzosilole). The molecule exhibits an orthogonal three-dimensional spatial arrangement with the silicon atom acting as the central point. [] This unique geometry is likely to influence the compound's physical and chemical properties, particularly its potential applications in material science.
Q2: What is the main synthetic route used to obtain 5,5'-spirobi(dibenzosilole)?
A2: The primary method for synthesizing 5,5'-spirobi(dibenzosilole) involves a coupling reaction utilizing o-dibromobenzene as the primary starting material. [] This reaction is carried out under stringent conditions to achieve the desired spirocyclic structure.
Q3: How does the structure of 5,5'-spirobi(dibenzosilole) relate to its potential applications in materials science?
A3: The unique orthogonal three-dimensional structure of 5,5'-spirobi(dibenzosilole), with the silicon atom at its core, suggests potential applications in materials science. [] Specifically, derivatives of this molecule are believed to reduce fluorescence quenching and enhance fluorescence quantum yield, making them attractive candidates for developing electroluminescent materials and exploring applications in nonlinear optics. []
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